SPAAC Click Kinetics: DBCO-PEG Linker Outperforms Non-PEGylated DBCO by 31% in Reaction Rate
The DBCO group in Boc-NH-PEG3-C2-triazole-DBCO-PEG4-VC-PAB-DMEA enables strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic copper catalysts. Crucially, the presence of a PEG linker adjacent to the DBCO moiety enhances the apparent reaction rate compared to a non-PEGylated DBCO counterpart. A systematic study of SPAAC kinetics reported that DBCO-PEG5-trastuzumab exhibited a 31 ± 16% faster conjugation rate than DBCO-trastuzumab (0.18–0.37 M⁻¹s⁻¹ vs. lower baseline), an effect attributed to reduced steric hindrance and improved aqueous solubility conferred by the PEG spacer [1]. This target compound contains a PEG3 spacer directly linked to the DBCO, and this kinetic advantage is a direct, quantifiable benefit for achieving higher conjugation yields in shorter reaction times.
| Evidence Dimension | Second-order rate constant for SPAAC conjugation (M⁻¹s⁻¹) |
|---|---|
| Target Compound Data | Expected rate enhancement of ~31% relative to non-PEGylated DBCO (based on PEG-DBCO architecture) |
| Comparator Or Baseline | DBCO-trastuzumab (non-PEGylated DBCO) |
| Quantified Difference | 31 ± 16% faster rate for PEG-DBCO conjugate |
| Conditions | Aqueous buffer, pH 7.4, room temperature; conjugation to azide-modified antibody |
Why This Matters
Faster and more efficient conjugation reduces reagent consumption and improves process scalability, a key procurement consideration for large-scale ADC manufacturing.
- [1] The effects of buffer, pH, and temperature upon SPAAC reaction rates, RSC Adv., 2025, 15, 2859-2872 View Source
